
(2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of (2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of various enzymes and proteins, including kinases and phosphatases. This compound may also interact with various receptors in the body, including G protein-coupled receptors (GPCRs) and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that this compound may have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound may also have effects on various signaling pathways in the body, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone in lab experiments is its potential as a new drug target. This compound may also be useful in studying the mechanism of action of various enzymes and proteins. However, one limitation of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on (2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone. One direction is to further explore its potential as a new drug target for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with various receptors and signaling pathways in the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of (2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves the condensation of 2-ethoxypyridine-3-carbaldehyde and 2-amino-7-(furan-2-yl)-1,4-thiazepane-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a new drug target.
Eigenschaften
IUPAC Name |
(2-ethoxypyridin-3-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-21-16-13(5-3-8-18-16)17(20)19-9-7-15(23-12-10-19)14-6-4-11-22-14/h3-6,8,11,15H,2,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMZPPQUPMGEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
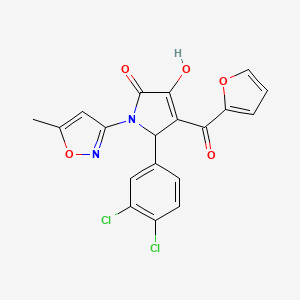
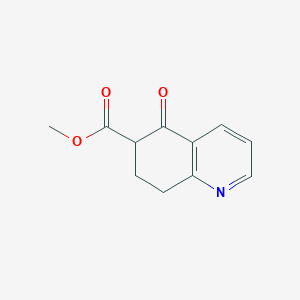
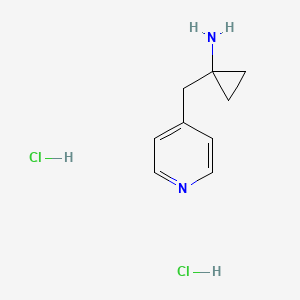
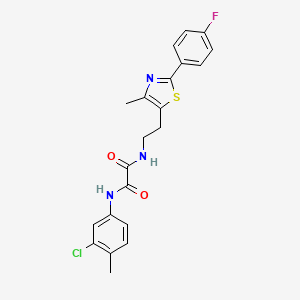


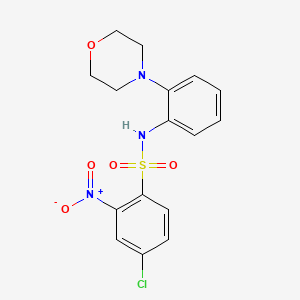
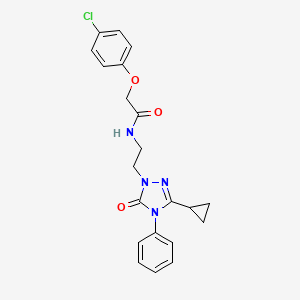
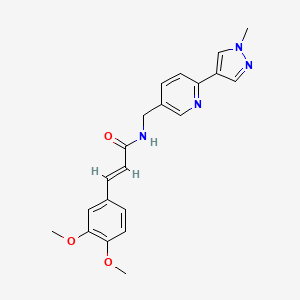
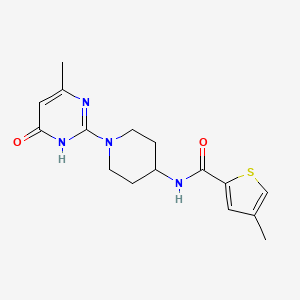
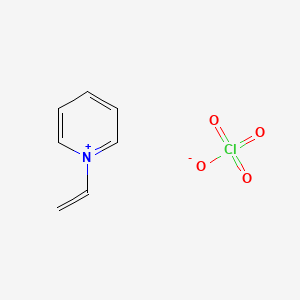
![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)
![2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2876245.png)
